Cyclooct-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooct-2-en-1-amine, also known as (2Z)-cyclooct-2-en-1-amine, is an organic compound with the molecular formula C8H15N. It is characterized by an eight-membered ring containing a double bond and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of cyclooct-2-en-1-one using ammonia and a reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of cyclooct-2-en-1-nitrile in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitrile precursor is hydrogenated under high pressure and temperature conditions using catalysts like palladium or nickel to yield the desired amine.
Chemical Reactions Analysis
Types of Reactions: Cyclooct-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond can be reduced to yield cyclooctylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products Formed:
Oxidation: Cyclooct-2-en-1-imine or cyclooct-2-en-1-nitrile.
Reduction: Cyclooctylamine.
Substitution: Cyclooct-2-en-1-amide or cyclooct-2-en-1-urea.
Scientific Research Applications
Cyclooct-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-2-en-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine group and the double bond. The amine group can act as a nucleophile, while the double bond can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Cyclooctane: Lacks the double bond and amine group, making it less reactive.
Cyclooct-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.
Cyclooct-2-en-1-nitrile: Contains a nitrile group, which can be converted to the amine group through hydrogenation.
Uniqueness: Cyclooct-2-en-1-amine is unique due to the presence of both the double bond and the amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
cyclooct-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOAPRFICOTZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.